2-Bromo-6-[4-(trifluoromethyl)piperidino]benzonitrile
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Overview
Description
2-Bromo-6-[4-(trifluoromethyl)piperidino]benzonitrile is a chemical compound with the molecular formula C13H12BrF3N2. It is a heterocyclic building block used in various chemical syntheses and industrial applications . This compound is known for its unique structure, which includes a bromine atom, a trifluoromethyl group, and a piperidine ring attached to a benzonitrile core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-[4-(trifluoromethyl)piperidino]benzonitrile typically involves multiple steps starting from 4-bromo-2-(trifluoromethyl)benzoic acid . The process includes the following steps:
Formation of the benzonitrile core: The benzoic acid is converted to benzonitrile through a dehydration reaction.
Introduction of the piperidine ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where the piperidine derivative reacts with the benzonitrile intermediate.
Bromination: The final step involves the bromination of the compound to introduce the bromine atom at the desired position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-[4-(trifluoromethyl)piperidino]benzonitrile undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydride (NaH) and various nucleophiles.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling reactions: Palladium catalysts and boron reagents are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
2-Bromo-6-[4-(trifluoromethyl)piperidino]benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-6-[4-(trifluoromethyl)piperidino]benzonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and piperidine ring play crucial roles in its binding affinity and selectivity towards these targets. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-(trifluoromethyl)pyridine: This compound shares the trifluoromethyl and bromine groups but has a pyridine ring instead of a piperidine ring.
4-Bromo-2-(trifluoromethyl)benzonitrile: Similar in structure but lacks the piperidine ring, making it less versatile in certain applications.
Uniqueness
The combination of the bromine atom, trifluoromethyl group, and piperidine ring provides a distinct set of properties that make it valuable for research and industrial purposes .
Properties
Molecular Formula |
C13H12BrF3N2 |
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Molecular Weight |
333.15 g/mol |
IUPAC Name |
2-bromo-6-[4-(trifluoromethyl)piperidin-1-yl]benzonitrile |
InChI |
InChI=1S/C13H12BrF3N2/c14-11-2-1-3-12(10(11)8-18)19-6-4-9(5-7-19)13(15,16)17/h1-3,9H,4-7H2 |
InChI Key |
RGMZSJSVUIMGAY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C2=C(C(=CC=C2)Br)C#N |
Origin of Product |
United States |
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